alpha-Methyl-N-(3-(7-quinolinyloxy)propyl)benzeneethanamine
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Overview
Description
alpha-Methyl-N-(3-(7-quinolinyloxy)propyl)benzeneethanamine: is a synthetic organic compound with the molecular formula C21H24N2O and a molecular weight of 320.434 g/mol . This compound is characterized by the presence of a quinoline moiety, which is a heterocyclic aromatic organic compound with a double-ring structure containing a benzene ring fused to a pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Methyl-N-(3-(7-quinolinyloxy)propyl)benzeneethanamine typically involves the formation of the quinoline moiety followed by its functionalization. One common method for synthesizing quinoline derivatives is the Gould–Jacobs reaction, which involves the cyclization of aniline derivatives with ethoxymethylenemalonate . The quinoline intermediate can then be further functionalized through various reactions, such as alkylation or acylation, to introduce the desired substituents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are often employed in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: alpha-Methyl-N-(3-(7-quinolinyloxy)propyl)benzeneethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
alpha-Methyl-N-(3-(7-quinolinyloxy)propyl)benzeneethanamine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of alpha-Methyl-N-(3-(7-quinolinyloxy)propyl)benzeneethanamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The quinoline moiety is known to interact with DNA and proteins, potentially leading to the inhibition of key biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
alpha-Methyl-N-(3-(6-quinolinyloxy)propyl)benzeneethanamine: A closely related compound with a similar structure but differing in the position of the quinoline moiety.
Quinoline derivatives: A broad class of compounds with diverse biological activities and applications in medicinal chemistry.
Uniqueness: alpha-Methyl-N-(3-(7-quinolinyloxy)propyl)benzeneethanamine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives .
Properties
CAS No. |
84344-72-9 |
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Molecular Formula |
C21H24N2O |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1-phenyl-N-(3-quinolin-7-yloxypropyl)propan-2-amine |
InChI |
InChI=1S/C21H24N2O/c1-17(15-18-7-3-2-4-8-18)22-13-6-14-24-20-11-10-19-9-5-12-23-21(19)16-20/h2-5,7-12,16-17,22H,6,13-15H2,1H3 |
InChI Key |
SKCSFYSQPHXRFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)NCCCOC2=CC3=C(C=CC=N3)C=C2 |
Origin of Product |
United States |
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